molecular formula C5H8F3I B1303552 5-Iodo-1,1,1-trifluoropentane CAS No. 352-60-3

5-Iodo-1,1,1-trifluoropentane

Cat. No.: B1303552
CAS No.: 352-60-3
M. Wt: 252.02 g/mol
InChI Key: MEEXEEFLZJDBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1,1,1-trifluoropentane: is an organic compound with the molecular formula C5H8F3I and a molecular weight of 252.02 g/mol . It is characterized by the presence of an iodine atom and three fluorine atoms attached to a pentane backbone. This compound is a clear, orange liquid with a boiling point of 153°C and a density of 1.722 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Iodo-1,1,1-trifluoropentane can be synthesized through the iodination of 1,1,1-trifluoropentane. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .

Mechanism of Action

The mechanism of action of 5-Iodo-1,1,1-trifluoropentane involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is leveraged in synthetic chemistry to introduce fluorinated moieties into target molecules, enhancing their chemical and biological properties . The molecular targets and pathways involved depend on the specific derivatives and their applications .

Comparison with Similar Compounds

    1,1,1-Trifluoropentane: Lacks the iodine atom, making it less reactive in substitution reactions.

    5-Bromo-1,1,1-trifluoropentane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    5-Chloro-1,1,1-trifluoropentane: Contains a chlorine atom, which also affects its reactivity and use in synthesis.

Uniqueness: 5-Iodo-1,1,1-trifluoropentane is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions, making it highly valuable in synthetic organic chemistry.

Properties

IUPAC Name

1,1,1-trifluoro-5-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3I/c6-5(7,8)3-1-2-4-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEXEEFLZJDBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377820
Record name 5-Iodo-1,1,1-trifluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352-60-3
Record name 5-Iodo-1,1,1-trifluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-1,1,1-trifluoropentane
Reactant of Route 2
5-Iodo-1,1,1-trifluoropentane
Reactant of Route 3
5-Iodo-1,1,1-trifluoropentane
Reactant of Route 4
Reactant of Route 4
5-Iodo-1,1,1-trifluoropentane
Reactant of Route 5
Reactant of Route 5
5-Iodo-1,1,1-trifluoropentane
Reactant of Route 6
Reactant of Route 6
5-Iodo-1,1,1-trifluoropentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.